Cas no 4462-96-8 (3-Oxabicyclo[3.2.0]heptane-2,4-dione)
3-Oxabicyclo[3.2.0]heptane-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-Oxabicyclo[3.2.0]heptane-2,4-dione
- Perhydrocyclobuta[c]furan-1,3-dione
- Cyclobutane-1,2-dicarboxylic anhydride
- 4462-96-8
- DTXSID30963250
- 1,2-Cyclobutanedicarboxylic anhydride, cis-,
- J-523911
- NSC-148995
- MFCD00799396
- A826647
- SB40532
- SCHEMBL1375390
- 3-Oxabicyclo[3.2.0]heptane-2, cis-
- NSC-119923
- NSC 148995
- CS-0051229
- AMY7476
- NSC-134999
- 3-Oxabicyclo[3.2.0]heptane-2,4-dione pound>>Perhydrocyclobuta[c]furan-1,3-dione
- 7687-27-6
- 8Y-0041
- 118554-23-7
- SY345186
- 1,2-cyclobutanedicarboxylic anhydride
- NSC148995
- BCP33744
- NSC134999
- SY097412
- cyclobutane-1,2-dicarboxylic acid anhydride
- NSC119923
- NMNZZIMBGSGRPN-UHFFFAOYSA-N
- cis-3-Oxabicyclo[3.2.0]heptane-2,4-dione
- FT-0635311
- EN300-191507
- AKOS005266524
- DB-051238
- BBL100600
- STL554394
-
- MDL: MFCD00799396
- Inchi: 1S/C6H6O3/c7-5-3-1-2-4(3)6(8)9-5/h3-4H,1-2H2
- InChI Key: NMNZZIMBGSGRPN-UHFFFAOYSA-N
- SMILES: O1C(C2CCC2C1=O)=O
Computed Properties
- Exact Mass: 126.03200
- Monoisotopic Mass: 126.031694049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.1
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Melting Point: 73-76 ºC
- Boiling Point: 271.5℃ at 760 mmHg
- PSA: 43.37000
- LogP: 0.09600
3-Oxabicyclo[3.2.0]heptane-2,4-dione Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: R36/37/38
- Safety Instruction: S26; S37/39
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
3-Oxabicyclo[3.2.0]heptane-2,4-dione Customs Data
- HS CODE:2917209090
- Customs Data:
China Customs Code:
2917209090Overview:
HS:2917209090 other(Cycloalkane\Cycloene\Cyclic terpene)Polycarboxylic acid VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2917209090 other cyclanic, cyclenic or cyclotherpenic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
3-Oxabicyclo[3.2.0]heptane-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05206-100g |
3-oxabicyclo[3.2.0]heptane-2,4-dione |
4462-96-8 | 95% | 100g |
$2445 | 2023-09-07 | |
| TRC | P227575-100mg |
Perhydrocyclobuta[c]furan-1,3-dione |
4462-96-8 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P227575-500mg |
Perhydrocyclobuta[c]furan-1,3-dione |
4462-96-8 | 500mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P227575-1g |
Perhydrocyclobuta[c]furan-1,3-dione |
4462-96-8 | 1g |
$ 230.00 | 2022-06-03 | ||
| Fluorochem | 069212-10g |
3-Oxabicyclo[3.2.0]heptane-2,4-dione |
4462-96-8 | 97% | 10g |
£563.00 | 2022-03-01 | |
| Alichem | A449039552-1g |
3-Oxabicyclo[3.2.0]heptane-2,4-dione |
4462-96-8 | 95% | 1g |
$266.31 | 2023-09-01 | |
| Alichem | A449039552-5g |
3-Oxabicyclo[3.2.0]heptane-2,4-dione |
4462-96-8 | 95% | 5g |
$838.24 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QH968-5g |
3-Oxabicyclo[3.2.0]heptane-2,4-dione |
4462-96-8 | 95+% | 5g |
6052CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QH968-1g |
3-Oxabicyclo[3.2.0]heptane-2,4-dione |
4462-96-8 | 95+% | 1g |
1972CNY | 2021-05-07 | |
| Apollo Scientific | OR0316-250mg |
Cyclobutane-1,2-dicarboxylic acid anhydride |
4462-96-8 | 95+% | 250mg |
£15.00 | 2025-02-19 |
3-Oxabicyclo[3.2.0]heptane-2,4-dione Suppliers
3-Oxabicyclo[3.2.0]heptane-2,4-dione Related Literature
-
1. Folding and self-assembling with β-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acidElisabeth Torres,Esther Gorrea,Kepa K. Burusco,Eric Da Silva,Pau Nolis,Federico Rúa,Stéphanie Boussert,Ismael Díez-Pérez,Samantha Dannenberg,Sandra Izquierdo,Ernest Giralt,Carlos Jaime,Vicen? Branchadell,Rosa M. Ortu?o Org. Biomol. Chem. 2010 8 564
Additional information on 3-Oxabicyclo[3.2.0]heptane-2,4-dione
Recent Advances in the Study of 3-Oxabicyclo[3.2.0]heptane-2,4-dione (CAS: 4462-96-8) and Its Applications in Chemical Biology and Medicine
The compound 3-Oxabicyclo[3.2.0]heptane-2,4-dione (CAS: 4462-96-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This bicyclic lactone derivative has been the subject of numerous studies aimed at elucidating its biological activity, synthetic pathways, and potential as a scaffold for drug development. In this research brief, we summarize the latest findings and advancements related to this compound, focusing on its chemical properties, biological interactions, and emerging applications in medicine.
Recent studies have highlighted the versatility of 3-Oxabicyclo[3.2.0]heptane-2,4-dione as a building block for the synthesis of bioactive molecules. Its rigid bicyclic structure and functional groups make it an attractive candidate for the development of enzyme inhibitors and receptor modulators. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a core structure in designing inhibitors for metalloproteinases, a class of enzymes implicated in various pathological conditions, including cancer and inflammatory diseases. The study reported that derivatives of this compound exhibited nanomolar inhibitory activity against specific metalloproteinases, suggesting its potential as a lead compound for further optimization.
In addition to its role in drug design, 3-Oxabicyclo[3.2.0]heptane-2,4-dione has also been investigated for its unique reactivity in chemical synthesis. A recent publication in Organic Letters detailed a novel catalytic asymmetric synthesis method for this compound, enabling the production of enantiomerically pure forms. This advancement is particularly significant for pharmaceutical applications, where chirality often plays a critical role in drug efficacy and safety. The study utilized a chiral palladium catalyst to achieve high enantioselectivity, paving the way for scalable production of optically active derivatives.
Another area of active research involves the exploration of the compound's biological activities. Preliminary in vitro and in vivo studies have suggested that 3-Oxabicyclo[3.2.0]heptane-2,4-dione and its derivatives may possess anti-inflammatory and antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the compound's potential as a starting point for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.
Despite these promising developments, challenges remain in the practical application of 3-Oxabicyclo[3.2.0]heptane-2,4-dione. Issues such as solubility, metabolic stability, and toxicity profiles of its derivatives need to be addressed through further structure-activity relationship (SAR) studies. Recent computational modeling efforts, as described in a 2023 article in the Journal of Chemical Information and Modeling, have begun to shed light on the molecular interactions governing the compound's biological effects, providing valuable insights for future optimization.
In conclusion, 3-Oxabicyclo[3.2.0]heptane-2,4-dione (CAS: 4462-96-8) represents a promising scaffold in chemical biology and medicinal chemistry, with diverse applications ranging from enzyme inhibition to antimicrobial development. The recent advancements in its synthesis, biological evaluation, and computational modeling have significantly expanded our understanding of this compound's potential. Future research directions may include the exploration of its applications in targeted drug delivery systems and combination therapies, as well as further optimization of its pharmacological properties for clinical translation.
4462-96-8 (3-Oxabicyclo[3.2.0]heptane-2,4-dione) Related Products
- 4415-87-6(1,2,3,4-cyclobutanetetracarboxylic dianhydride)
- 96106-54-6(3-Oxabicyclo[3.2.0]heptane-2,4-dione,6,6'-(1,2-ethanediyl)bis[1,5-dimethyl-)
- 7687-27-6(3-oxabicyclo[3.2.0]heptane-2,4-dione)
- 64197-93-9(3-Oxabicyclo[3.2.0]heptane-2,4-dione, 1,5-dimethyl-)
- 64197-92-8(3-Oxabicyclo[3.2.0]heptane-2,4-dione, 1-(1-methylethyl)-)
- 6537-93-5(Benzo[3,4]cyclobuta[1,2-c]furan-1,3-dione,octahydro-)
- 26370-06-9(4,7-Ethanocyclobut[f]isobenzofuran-5,6-dicarboxylicacid, decahydro-1,3-dioxo-)
- 4411-19-2(Cyclobuta[1,2-c:3,4-c']difurantetrone, tetrahydro-, (3aa,3bb,6ab,6ba)-)
- 29098-08-6(Furo[3''',4''':3'',4'']cyclobuta[1'',2'':4',5']benzo[1',2':3,4]cyclobuta[1,2-c]furan-1,3,5,7-tetrone,decahydro-)
- 64198-16-9(1,2,3,4-Tetramethyl-1,2,3,4-cyclobutanetetracarboxylic Dianhydride)